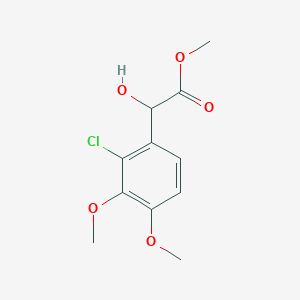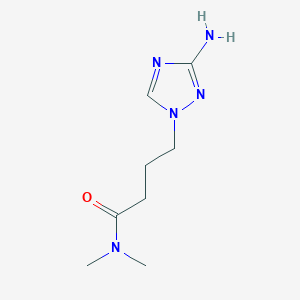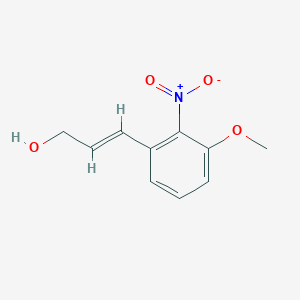![molecular formula C8H13BN2O4S B13473927 [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thian-4-yl group and a pyrazol-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid typically involves the reaction of a thian-4-yl derivative with a pyrazol-4-ylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazol-4-yl group, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazol-4-yl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: It can be used in the modification of biomolecules for various applications, including imaging and diagnostics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance their performance.
Wirkmechanismus
The mechanism of action of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various applications. The thian-4-yl and pyrazol-4-yl groups contribute to the compound’s overall reactivity and specificity, allowing it to interact with a wide range of biological and chemical targets.
Vergleich Mit ähnlichen Verbindungen
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methanesulfonyl chloride
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]acetic acid
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methylpropanoic acid
Comparison:
- Unique Structure: The presence of both a thian-4-yl group and a pyrazol-4-yl group in [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid distinguishes it from other similar compounds.
- Reactivity: The boronic acid group provides unique reactivity, allowing for a wide range of chemical transformations.
- Applications: While similar compounds may have specific applications, the combination of functional groups in this compound makes it particularly versatile in various fields.
Eigenschaften
Molekularformel |
C8H13BN2O4S |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O4S/c12-9(13)7-5-10-11(6-7)8-1-3-16(14,15)4-2-8/h5-6,8,12-13H,1-4H2 |
InChI-Schlüssel |
MNIKNIZIYRCMOI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C2CCS(=O)(=O)CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)



![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)




![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
